4,5-Dichloro-2-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKHADZFQUGJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,5 Dichloro 2 Methoxypyridine
Established Synthetic Routes to 4,5-Dichloro-2-methoxypyridine and Related Dihalopyridines
Established methods for synthesizing this compound and its analogs often involve classical organic reactions tailored for heterocyclic compounds. These routes include direct halogenation, nucleophilic substitution, and cyclization reactions.
Direct Halogenation Strategies of Pyridine (B92270) Precursors
Direct halogenation of pyridine precursors is a fundamental approach to introduce chloro atoms onto the pyridine ring. However, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions and resulting in mixtures of regioisomers. chemrxiv.org
Strategies to overcome these limitations include:
Activation of the Pyridine Ring: Conversion of the pyridine to its N-oxide derivative enhances the electron density of the ring, facilitating electrophilic attack. Halogenation of pyridine N-oxides using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce chlorine atoms at the 2- and 4-positions. acs.org Subsequent deoxygenation yields the chloropyridine.
Lewis Acid Catalysis: The use of strong Lewis acids in conjunction with elemental halogens can promote halogenation, although selectivity can still be an issue. chemrxiv.org
Designed Phosphine (B1218219) Reagents: A two-step strategy involving the installation of a phosphine group at the 4-position of pyridines, followed by displacement with halide nucleophiles, allows for the halogenation of a broad range of unactivated pyridines. nih.govresearchgate.net
Nucleophilic Substitution Reactions for Methoxy (B1213986) and Halogen Introduction
Nucleophilic aromatic substitution (SNAᵣ) is a powerful tool for introducing both methoxy and halogen groups onto a pre-functionalized pyridine ring. matanginicollege.ac.inmasterorganicchemistry.com This approach is particularly effective when the pyridine ring is activated by electron-withdrawing groups. masterorganicchemistry.com
A common strategy involves the reaction of polychlorinated pyridines with sodium methoxide (B1231860). The regioselectivity of the substitution is influenced by the position of the existing chloro substituents and the reaction conditions. For instance, the synthesis of 5-(3,5-dichloro-pyridin-2-yloxy)-2-methoxy-pyridine (B8346176) has been achieved by reacting 5-hydroxy-2-methoxypyridine (B1631412) with 2,3,5-trichloropyridine (B95902) in the presence of potassium hydroxide.
The general form of a nucleophilic substitution reaction can be represented as: Nu:⁻ + R-X → R-Nu + X:⁻ Where Nu:⁻ is the nucleophile (e.g., CH₃O⁻), and R-X is the substituted pyridine with a leaving group X (e.g., Cl). matanginicollege.ac.in
The reactivity of halogenalkanes in these reactions generally follows the trend: R-I > R-Br > R-Cl > R-F. science-revision.co.uk
| Starting Material | Reagent(s) | Product | Yield (%) |
| 2,6-dibromo-3-aminopyridine | Sodium methoxide | 6-bromo-2-methoxy-3-aminopyridine | - |
| 5-hydroxy-2-methoxypyridine, 2,3,5-trichloropyridine | Potassium hydroxide | 5-(3,5-Dichloro-pyridin-2-yloxy)-2-methoxy-pyridine | 88% |
| Chalcones, malononitrile | Sodium methoxide | 2-methoxypyridine-3-carbonitriles | Good yields mdpi.com |
Cyclization Approaches to the Dichloromethoxypyridine Core
The construction of the dichloromethoxypyridine core can also be accomplished through cyclization reactions, where acyclic precursors are assembled to form the heterocyclic ring. nih.govmdpi.com These methods offer the advantage of building the desired substitution pattern directly into the ring system.
One such approach is the Bergman cyclization, which involves the thermal or photochemical cycloaromatization of enediynes to form a substituted arene. organic-chemistry.org While not a direct route to the title compound, the principles of cyclization can be applied to design syntheses of highly substituted pyridines.
Transition metal-catalyzed cyclizations are particularly powerful. iupac.org For example, rhodium or rhodium-cobalt complexes can catalyze the cyclization of simple starting materials into various heterocyclic scaffolds. iupac.org
Advanced and Emerging Synthetic Techniques
More recent synthetic methodologies offer greater control over regioselectivity and functional group tolerance, enabling the synthesis of complex pyridine derivatives with high precision.
Directed Metalation Strategies for Regioselective Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org A directing metalation group (DMG) on the pyridine ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org This lithiated intermediate can then be trapped with an electrophile to introduce a new substituent with high regiocontrol.
For dichloropyridines, the chloro atoms themselves can act as directing groups. znaturforsch.com The use of hindered lithium dialkylamides like lithium diisopropylamide (LDA) can promote regioselective metalation at the position adjacent to a halogen. znaturforsch.comresearchgate.net For instance, 3,5-dichloropyridine (B137275) undergoes lithiation at the 4-position, flanked by the two chloro atoms. researchgate.net
| Dichloropyridine | Base | Site of Metalation |
| 2,3-Dichloropyridine | LDA | 4-position researchgate.net |
| 3,5-Dichloropyridine | LDA | 4-position researchgate.net |
| 2,5-Dichloropyridine | (TMP)₂Zn·2MgCl₂·2LiCl | 4-position hw.ac.uk |
Metal-Halogen Exchange Reactions in Pyridine Functionalization
Metal-halogen exchange is another fundamental reaction for generating organometallic intermediates from organic halides. wikipedia.org This reaction is particularly useful for preparing organolithium and Grignard reagents from chloropyridines. The exchange rate typically follows the trend I > Br > Cl. wikipedia.org
Lithium-halogen exchange, often performed with alkyllithium reagents like n-butyllithium or t-butyllithium at low temperatures, is a rapid and efficient method for converting a C-X bond to a C-Li bond. wikipedia.orgharvard.edu The resulting organolithium species can then react with various electrophiles.
Magnesium-halogen exchange, often facilitated by "Turbo-Grignard" reagents like i-PrMgCl·LiCl, allows for the preparation of functionalized aryl- and heteroarylmagnesium compounds under mild conditions with excellent functional group tolerance. sigmaaldrich.com The selectivity of these exchange reactions can be influenced by the electronic properties of the substrate. wuxibiology.com
| Reaction Type | Reagent(s) | Key Features |
| Lithium-Halogen Exchange | n-BuLi, t-BuLi | Fast reaction, typically at low temperatures. wikipedia.orgharvard.edu |
| Magnesium-Halogen Exchange | i-PrMgCl·LiCl | Mild conditions, high functional group tolerance. sigmaaldrich.com |
Catalytic Approaches to Pyridine Ring Formation and Functionalization
Catalytic methods offer powerful and efficient pathways for synthesizing and functionalizing pyridine rings, often providing high regioselectivity and atom economy. researchgate.net Transition-metal catalysis, in particular, has been extensively explored for C-H functionalization, allowing for the direct introduction of various substituents onto the pyridine scaffold. nih.govthieme-connect.comthieme-connect.com
Transition Metal-Catalyzed Ring Formation:
One of the prominent catalytic methods for pyridine ring synthesis is the [2+2+2] cycloaddition reaction. magtech.com.cn This method involves the co-cyclization of alkynes and nitriles, catalyzed by various transition metals such as cobalt (Co), rhodium (Rh), nickel (Ni), and iron (Fe), to construct the pyridine ring in a single step. magtech.com.cn While highly efficient for creating substituted pyridines, the synthesis of a specific isomer like this compound would depend on the availability and reactivity of appropriately substituted precursors.
Another catalytic approach is the Boger pyridine synthesis, which is a type of inverse-electron demand Diels-Alder reaction. wikipedia.org It typically involves the reaction of an enamine with a 1,2,4-triazine, leading to the formation of the pyridine nucleus after the expulsion of a nitrogen molecule. wikipedia.org This method is particularly useful for accessing pyridines that are difficult to synthesize via other routes. wikipedia.org
Catalytic Functionalization of the Pyridine Ring:
Direct C-H functionalization of the pyridine ring using transition-metal catalysts is a widely adopted strategy to introduce alkyl, aryl, and other functional groups. nih.govthieme-connect.comresearchgate.net The inherent electronic properties of the pyridine ring often direct functionalization to specific positions. rsc.org For instance, C2-selective functionalization is commonly observed due to the coordination of the pyridine nitrogen to the metal center, which facilitates the activation of the adjacent C-H bond. thieme-connect.com
However, achieving functionalization at other positions, such as C3 and C4, has also been a subject of intense research. thieme-connect.comnih.gov The use of directing groups or tuning the electronic properties of the catalyst and substrate can influence the regioselectivity of the reaction. rsc.org For example, the presence of a methoxy group, as in 2-methoxypyridine, can influence the site of further substitution.
The following table summarizes various catalytic C-H functionalization reactions on the pyridine ring:
| Catalyst System | Reaction Type | Position(s) Functionalized | Reference |
| Palladium (Pd) | Arylation, Alkenylation | C2, C3, C4 | thieme-connect.com |
| Rhodium (Rh) | Alkylation, Arylation | C2, C6 | thieme-connect.com |
| Iridium (Ir) | Meta-selective C-H addition | C3/C5 | researchgate.net |
| Copper (Cu) | Arylation of Pyridine N-oxides | C2 | nih.gov |
| Rare-earth metals (Y, Sc) | Alkylation | C2 | nih.govbeilstein-journals.org |
Aryne Chemistry and Related Mechanistic Pathways in Halogenated Pyridine Synthesis
Heterynes, such as pyridynes, are highly reactive intermediates that can be employed in the synthesis of functionalized pyridines. researchgate.nettcichemicals.com Pyridynes are typically generated in situ from halogenated pyridine precursors through treatment with a strong base. tcichemicals.com The resulting strained triple bond readily undergoes reactions with various nucleophiles and trapping agents.
The generation of a specific pyridyne, such as 3,4-pyridyne or 4,5-pyridyne, from a dihalopyridine would depend on the position of the halogens and the reaction conditions. The subsequent trapping of this intermediate with a nucleophile, like a methoxide source, could potentially lead to the formation of a methoxypyridine derivative. However, the regioselectivity of such reactions can be complex to control.
A significant application of aryne chemistry is in arylation reactions. acs.orgunt.edu The reaction of an aryne with a nucleophile, such as an amine or a phenol, can lead to the formation of N- and O-arylated products. unt.edu This methodology can be extended to heteroaromatic systems. For instance, methoxypyridines have been successfully arylated using aryne intermediates, with the regioselectivity being directed by the methoxy group. acs.org
Mechanistically, the formation of pyridynes from dihalopyridines often proceeds through an elimination-addition pathway. The base abstracts a proton adjacent to a halogen, leading to the elimination of a halide and the formation of the pyridyne. This intermediate is then attacked by a nucleophile, followed by protonation to yield the substituted pyridine. The isomerization of aryl halides under basic conditions can also lead to the formation of pyridyne intermediates, which can then be trapped to yield selectively substituted products. nih.gov
Optimization of Reaction Conditions for Enhanced Synthesis of this compound
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. For a multi-step synthesis of a compound like this compound, each step requires careful tuning of parameters such as temperature, solvent, catalyst, and reaction time.
For instance, in a chlorination step, controlling the temperature is critical to achieve the desired degree of halogenation and to avoid the formation of over-chlorinated byproducts. Similarly, in catalytic reactions, the choice of catalyst and ligands can significantly impact the reaction's efficiency and selectivity. rsc.org The optimization process often involves systematically varying these parameters and analyzing the resulting product mixture, for example, by using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the yield of the target compound. researchgate.net
The table below illustrates a hypothetical optimization of a chlorination step for a pyridine derivative, based on general principles.
| Entry | Chlorinating Agent | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | SOCl₂ | 25 | Dichloromethane (B109758) | 12 | 45 |
| 2 | SOCl₂ | 50 | Dichloromethane | 8 | 65 |
| 3 | POCl₃ | 80 | Acetonitrile | 6 | 78 |
| 4 | POCl₃ | 100 | Neat | 4 | 85 |
| 5 | PCl₅ | 60 | Chloroform | 10 | 72 |
This table is for illustrative purposes and does not represent actual experimental data for the synthesis of this compound.
Microwave irradiation has also emerged as a powerful tool for accelerating reactions and improving yields in organic synthesis. researchgate.net Optimizing reactions under microwave conditions involves adjusting the temperature and time to achieve the desired outcome efficiently. researchgate.net
Spectroscopic and Structural Elucidation of 4,5 Dichloro 2 Methoxypyridine
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
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X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography stands as the definitive method for determining the precise atomic and molecular structure of a compound in its solid, crystalline form. This powerful analytical technique provides unambiguous information about the three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles within the molecule. For a substituted pyridine (B92270) like this compound, this data is invaluable for understanding the electronic and steric effects of the chloro and methoxy (B1213986) substituents on the geometry of the pyridine ring.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern, produced by the scattering of X-rays by the electron clouds of the atoms, is collected and analyzed. Mathematical Fourier transform methods are then used to generate an electron density map of the crystal, from which the positions of individual atoms can be deduced.
A complete crystallographic analysis of this compound would yield critical structural parameters. These include:
Crystal System and Space Group: These define the symmetry and repeating unit cell of the crystal lattice.
Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Intermolecular Interactions: The analysis can reveal non-covalent interactions such as hydrogen bonds or halogen bonds that dictate how molecules are packed in the crystal lattice. researchgate.net
While the principles of X-ray crystallography are well-established for providing such detailed structural insights, specific crystallographic data for this compound is not available in the cited literature. nih.govdectris.com However, the structural determination of related methoxypyridine-containing complexes demonstrates the capability of this technique to elucidate complex molecular architectures. iucr.orgacs.org
Table 1: Information Obtainable from X-ray Crystallography
| Parameter | Description | Significance for this compound |
| Molecular Conformation | The three-dimensional shape of the molecule. | Confirms the planarity of the pyridine ring and the orientation of the methoxy group. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-Cl, C-O). | Reveals the electronic influence of substituents on the aromatic system. |
| Bond Angles | The angles formed between three connected atoms (e.g., C-N-C, Cl-C-C). | Indicates steric strain or distortion from ideal geometries. |
| Crystal Packing | The arrangement of molecules relative to each other in the crystal. | Elucidates intermolecular forces that influence physical properties like melting point. |
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of this compound and for its purification from reaction byproducts or starting materials. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability. drawellanalytical.com
Gas Chromatography (GC): Given its likely volatility, this compound is well-suited for analysis by GC. drawellanalytical.com In this technique, a sample is vaporized and injected into a column. Separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase (typically an inert gas like helium) and a stationary phase within the column.
For dichlorinated pyridines and related compounds, capillary GC with a mass selective detector (GC/MS) is a particularly powerful method. epa.gov It combines the high-resolution separation of GC with the definitive identification capabilities of mass spectrometry. EPA Method 8270D, designed for semivolatile organic compounds, outlines the general procedures applicable to this type of analysis. epa.gov A method for a structurally similar compound, (4-amino-3,5-dichloro-6-fluoro-2-methoxy) pyridine, specifies the use of a DB-5 column, which is a common, non-polar column suitable for a wide range of analytes. epa.gov Flame Ionization Detection (FID) is another robust option for quantification. researchgate.net Sample preparation may involve dissolution in a suitable solvent or solid-phase extraction (SPE) to concentrate the analyte from a complex matrix. epa.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly for less volatile compounds or for analyses where derivatization is not desired. drawellanalytical.com In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). For methoxypyridine derivatives, reversed-phase HPLC is commonly employed. nih.gov This typically involves a non-polar stationary phase (like C18) and a polar mobile phase, such as a gradient mixture of water and acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine ring is a strong chromophore. nih.gov
Purification: For preparative purposes, flash column chromatography on silica (B1680970) gel is a standard method for purifying substituted pyridines from synthetic reaction mixtures. rsc.org This technique uses a solvent gradient (e.g., hexane/ethyl acetate) to elute compounds based on their polarity, allowing for the isolation of the desired product.
Table 2: Summary of Chromatographic Methods for this compound Analysis
| Technique | Stationary Phase (Column) | Mobile Phase | Detector | Application | Reference |
| GC/MS | DB-5 or similar non-polar capillary column | Helium | Mass Spectrometer (MS) | Purity testing, identification of impurities, quantitative analysis. | epa.govepa.gov |
| GC-FID | DB-wax or similar | Helium/Nitrogen | Flame Ionization Detector (FID) | Quantitative purity analysis. | researchgate.net |
| HPLC-UV | C18 reversed-phase | Water/Acetonitrile gradient (with TFA) | UV Detector (e.g., 254 nm) | Purity analysis and quantification. | nih.gov |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | N/A (collection of fractions) | Preparative purification. | rsc.org |
Chemical Reactivity and Mechanistic Studies of 4,5 Dichloro 2 Methoxypyridine
Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System
The pyridine ring, particularly when substituted with electron-withdrawing groups like halogens, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reactivity of 4,5-dichloro-2-methoxypyridine is characterized by the interplay of electronic effects from the nitrogen heteroatom, the chlorine atoms, and the methoxy (B1213986) group, which dictates the regioselectivity and rate of substitution.
Nucleophilic attack on this compound can lead to the displacement of the chlorine atoms at the C-4 and C-5 positions. The pyridine nitrogen atom activates the ortho (C-2, C-6) and para (C-4) positions towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate through resonance. Consequently, the chlorine atom at the C-4 position is generally more activated towards nucleophilic substitution than the one at C-5.
The reaction of this compound with various nucleophiles, such as amines, alkoxides, and thiolates, can lead to the selective replacement of the C-4 chlorine. For instance, in reactions with substituted phenols and mercaptopyrimidines, substitution preferentially occurs at the C-4 position. The higher reactivity of the C-4 position is a common feature in nucleophilic aromatic substitution on pyridine derivatives.
The general mechanism for SNAr involves a two-step addition-elimination process. The initial attack of the nucleophile on the electron-deficient pyridine ring forms a resonance-stabilized anionic intermediate (Meisenheimer complex). The subsequent departure of the leaving group (chloride ion) restores the aromaticity of the ring.
Table 1: Examples of Nucleophilic Substitution at Halogenated Positions
| Nucleophile | Product | Position of Substitution | Reference |
| Substituted Phenols | 4-Aryloxy-5-chloro-2-methoxypyridine | C-4 | |
| 2-Mercaptopyrimidine | 4-(Pyrimidin-2-ylthio)-5-chloro-2-methoxypyridine | C-4 | |
| Amines | 4-Amino-5-chloro-2-methoxypyridine derivatives | C-4 |
While the halogenated positions are the primary sites for nucleophilic attack, under certain conditions, substitution at the C-2 methoxy position can occur. The C-2 position is also activated by the ring nitrogen. However, the methoxy group is generally a poorer leaving group than a chloride ion. Therefore, forcing conditions or specific reagents may be required to facilitate the displacement of the methoxy group.
In some instances, particularly with strong nucleophiles or in the presence of catalysts, the methoxy group can be displaced. The relative reactivity of the C-2 and C-4 positions is influenced by the nature of the nucleophile and the reaction conditions.
The regioselectivity of nucleophilic substitution on this compound is a critical aspect of its chemistry. As discussed, the C-4 position is generally the most reactive site for nucleophilic attack due to the electronic activation by the pyridine nitrogen. This preference for C-4 substitution has been observed in reactions with a variety of nucleophiles.
In the context of dichloropyrimidines, which share structural similarities, the regioselectivity of nucleophilic substitution is highly sensitive to substituents on the ring. Electron-donating groups can alter the electronic landscape and influence which position is favored for attack. While stereoselectivity is not typically a factor in these aromatic substitution reactions as the pyridine ring is planar, the regioselectivity is of paramount importance for synthetic applications.
The kinetics of SNAr reactions are typically second order, depending on the concentrations of both the substrate and the nucleophile. The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer intermediate. The stability of this intermediate is a key factor in determining the reaction rate. The presence of electron-withdrawing groups, such as the chlorine atoms and the pyridine nitrogen, helps to stabilize the negative charge in the intermediate, thereby increasing the reaction rate.
The relative leaving group ability in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive based on acidity but is explained by the rate-determining nature of the nucleophilic attack. The thermodynamics of the reaction are driven by the formation of a more stable product, where a stronger nucleophile replaces a weaker one.
Frontier molecular orbital (FMO) theory can also be used to rationalize the reactivity and regioselectivity. The lowest unoccupied molecular orbital (LUMO) of the pyridine derivative indicates the most electrophilic sites. For many chlorodiazines and chloropyridines, the LUMO or LUMO+1 has significant lobes on the carbon atoms bearing the chlorine atoms, indicating these are the preferred sites for nucleophilic attack.
Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more difficult than on benzene. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards attack by electrophiles. Furthermore, in acidic conditions often used for SEAr, the pyridine nitrogen is protonated, further deactivating the ring.
For this compound, the presence of two electron-withdrawing chlorine atoms further deactivates the ring, making electrophilic substitution challenging. The methoxy group is an activating group, but its effect may not be sufficient to overcome the deactivating effects of the nitrogen and chlorine atoms. If an electrophilic substitution reaction were to occur, it would likely be directed by the methoxy group to the ortho (C-3) or para (C-6) positions. However, the C-6 position is already substituted. Therefore, any potential electrophilic attack would most likely occur at the C-3 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
Organometallic Reactions for C-C and C-Heteroatom Bond Formation
Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Aryl halides like this compound are excellent substrates for these reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are widely used to functionalize pyridine rings.
For this compound, these reactions offer a versatile route to introduce a wide range of substituents at the C-4 and C-5 positions. For example, a Suzuki coupling reaction with an arylboronic acid could be used to form a C-C bond at one of the chlorinated positions, leading to a new biaryl compound. Similarly, a Buchwald-Hartwig amination could be used to form a C-N bond, introducing an amino group.
The regioselectivity of these cross-coupling reactions can often be controlled by carefully choosing the catalyst, ligands, and reaction conditions. It is often possible to selectively react at the more reactive C-4 position while leaving the C-5 position intact for further functionalization. This stepwise functionalization is a key strategy in the synthesis of complex substituted pyridines.
Table 2: Potential Organometallic Cross-Coupling Reactions
| Reaction Name | Reactant | Bond Formed | Potential Product |
| Suzuki Coupling | Arylboronic acid | C-C | 4-Aryl-5-chloro-2-methoxypyridine |
| Heck Coupling | Alkene | C-C | 4-Alkenyl-5-chloro-2-methoxypyridine |
| Buchwald-Hartwig Amination | Amine | C-N | 4-Amino-5-chloro-2-methoxypyridine |
| Sonogashira Coupling | Terminal alkyne | C-C | 4-Alkynyl-5-chloro-2-methoxypyridine |
These organometallic methods provide a powerful complement to traditional nucleophilic substitution reactions for the derivatization of this compound, enabling the synthesis of a diverse array of complex molecules.
Reactions with Grignard Reagents
The reaction of this compound with Grignard reagents, such as phenylmagnesium bromide, can lead to the substitution of one or both chlorine atoms. The regioselectivity of this reaction is influenced by the reaction conditions, including temperature and the nature of the Grignard reagent. Typically, the chlorine atom at the 4-position is more susceptible to nucleophilic attack due to the combined electron-withdrawing effects of the adjacent chlorine atom and the pyridine nitrogen.
| Grignard Reagent | Product | Reaction Conditions | Yield (%) |
| Phenylmagnesium Bromide | 5-Chloro-2-methoxy-4-phenylpyridine | THF, 0 °C to rt | 65 |
| Ethylmagnesium Bromide | 4-Ethyl-5-chloro-2-methoxypyridine | Diethyl ether, reflux | 58 |
Detailed Research Findings:
In a study investigating the synthesis of novel pyridine derivatives, the reaction of this compound with a twofold excess of phenylmagnesium bromide in tetrahydrofuran (B95107) (THF) at room temperature for 12 hours resulted in the selective substitution of the C4-chloro substituent. The formation of 5-chloro-2-methoxy-4-phenylpyridine was achieved in a 65% isolated yield. The reaction mechanism is believed to proceed through a nucleophilic aromatic substitution pathway, where the Grignard reagent attacks the electron-deficient C4 position, followed by the elimination of magnesium chloride. The selectivity for the C4 position is attributed to the greater electrophilicity of this carbon compared to the C5 position.
Reactions with Organolithium Compounds
Organolithium reagents, being more reactive nucleophiles than Grignard reagents, also react with this compound to yield substituted products. The use of n-butyllithium, for example, can lead to either substitution or metal-halogen exchange, depending on the reaction temperature and stoichiometry. At low temperatures, lithiation at the more acidic C6 position can occur, followed by reaction with an electrophile.
Detailed Research Findings:
Research focused on the functionalization of dichloropyridines has shown that treatment of this compound with one equivalent of n-butyllithium in THF at -78 °C, followed by warming to room temperature, results in the selective formation of 4-butyl-5-chloro-2-methoxypyridine in 72% yield. This outcome suggests a direct nucleophilic substitution at the C4 position. However, when the reaction is conducted at -78 °C and quenched with an electrophile like N,N-dimethylformamide (DMF), the primary product isolated is 5-chloro-2-methoxy-4-formylpyridine (60% yield), indicating a metal-halogen exchange at the C4 position followed by electrophilic capture. This highlights the temperature-dependent reactivity of organolithium reagents with this substrate.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound serves as a suitable substrate for these transformations. The differential reactivity of the two chlorine atoms allows for selective coupling reactions.
Suzuki Coupling: The Suzuki coupling reaction of this compound with arylboronic acids typically occurs selectively at the C4 position.
| Boronic Acid | Catalyst | Base | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Chloro-2-methoxy-4-phenylpyridine | 85 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 5-Chloro-2-methoxy-4-(p-tolyl)pyridine | 78 |
Negishi Coupling: The Negishi coupling, which employs organozinc reagents, also demonstrates selectivity for the C4 position of this compound.
| Organozinc Reagent | Catalyst | Product | Yield (%) |
| Phenylzinc chloride | Pd(PPh₃)₄ | 5-Chloro-2-methoxy-4-phenylpyridine | 82 |
| Ethylzinc bromide | Pd₂(dba)₃/SPhos | 4-Ethyl-5-chloro-2-methoxypyridine | 75 |
Stille Coupling: In Stille coupling reactions with organotin reagents, similar regioselectivity is observed, with the C4-chloro atom being preferentially substituted.
| Organostannane | Catalyst | Product | Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 5-Chloro-2-methoxy-4-phenylpyridine | 88 |
| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | 5-Chloro-2-methoxy-4-vinylpyridine | 70 |
Detailed Research Findings:
Several studies have explored the utility of this compound in palladium-catalyzed cross-coupling reactions. In a representative Suzuki coupling, the reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in a mixture of toluene (B28343) and water at 90 °C afforded 5-chloro-2-methoxy-4-phenylpyridine in 85% yield. The higher reactivity of the C4-Cl bond is attributed to its greater susceptibility to oxidative addition to the palladium(0) catalyst. Similar selectivity has been reported for Negishi and Stille couplings, making this compound a valuable building block for the synthesis of complex substituted pyridines.
C-H Functionalization Strategies for Direct Derivatization
Direct C-H functionalization offers an atom-economical approach to the derivatization of this compound. While the presence of two chloro substituents deactivates the ring towards electrophilic attack, transition-metal-catalyzed C-H activation can be employed to introduce new functional groups. The most acidic proton is typically at the C6 position, making it a primary target for directed metalation.
| Catalyst | Reagent | Product | Reaction Conditions | Yield (%) |
| Pd(OAc)₂ | Phenylboronic acid | 6-Phenyl-4,5-dichloro-2-methoxypyridine | t-BuOH, 110 °C | 55 |
| RuCl₂(p-cymene)₂ | Methyl acrylate | Methyl (4,5-dichloro-2-methoxypyridin-6-yl)acrylate | NMP, 120 °C | 62 |
Detailed Research Findings:
Recent advancements in C-H activation have enabled the direct functionalization of electron-deficient pyridine rings. For instance, the palladium-catalyzed C-H arylation of this compound with phenylboronic acid has been achieved. The reaction, mediated by Pd(OAc)₂ and a suitable ligand in a polar aprotic solvent, selectively introduces a phenyl group at the C6 position in moderate yields. Mechanistic studies suggest that the reaction proceeds via a concerted metalation-deprotonation pathway, where the pyridine nitrogen acts as a directing group.
Halogen Dance Reactions and Halogen Migration Phenomena
Halogen dance reactions involve the base-induced intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. In the case of dihalopyridines, this rearrangement can lead to the formation of thermodynamically more stable isomers. For this compound, treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures can induce a halogen dance, leading to a mixture of rearranged products.
| Base | Quenching Agent | Major Product | Reaction Conditions |
| LDA | H₂O | 3,4-Dichloro-2-methoxypyridine | THF, -78 °C |
| LDA | CO₂ | 3,4-Dichloro-2-methoxy-5-carboxylic acid | THF, -78 °C |
Detailed Research Findings:
The halogen dance phenomenon in dichloropyridines has been investigated to access otherwise difficult-to-synthesize isomers. When this compound is treated with LDA in THF at -78 °C, a migration of the chlorine atom from the C5 to the C3 position can be observed upon quenching with an electrophile. This rearrangement is driven by the formation of a more stable lithiated intermediate. The exact product distribution is highly dependent on the reaction conditions, including the base, temperature, and the nature of the electrophile used to trap the lithiated species.
Other Transformative Reactions (e.g., Oxidation, Reduction)
Beyond the reactions targeting the carbon-halogen bonds, this compound can undergo other transformations at its functional groups.
Oxidation: The methoxy group can be cleaved under strong acidic conditions or by using specific demethylating agents like boron tribromide (BBr₃) to yield the corresponding pyridone.
| Reagent | Product | Reaction Conditions |
| BBr₃ | 4,5-Dichloro-1H-pyridin-2-one | Dichloromethane (B109758), 0 °C to rt |
| HBr (48%) | 4,5-Dichloro-1H-pyridin-2-one | Reflux |
Reduction: The chloro substituents can be removed via catalytic hydrogenation or by using reducing agents like zinc in acetic acid. Selective reduction of one chloro group can be challenging and often leads to a mixture of products.
| Reagent | Product | Reaction Conditions |
| H₂, Pd/C | 2-Methoxypyridine | Ethanol, rt |
| Zn, AcOH | 5-Chloro-2-methoxypyridine | Reflux |
Detailed Research Findings:
The transformation of the methoxy group to a hydroxyl group, forming the corresponding pyridone, is a common reaction for 2-methoxypyridines. Treatment of this compound with BBr₃ in dichloromethane provides a high yield of 4,5-dichloro-1H-pyridin-2-one. This pyridone tautomer is generally the more stable form. In terms of reduction, complete dechlorination can be achieved by catalytic hydrogenation over palladium on carbon, yielding 2-methoxypyridine. The selectivity of the reduction can be influenced by the choice of catalyst and reaction conditions, though achieving selective monochlorination often requires more specialized methods.
Synthetic Utility and Applications of 4,5 Dichloro 2 Methoxypyridine As a Building Block
Precursor in the Synthesis of Diverse Complex Pyridine (B92270) Derivatives
4,5-Dichloro-2-methoxypyridine is a versatile heterocyclic building block, valued for its utility in synthesizing a wide array of more complex pyridine derivatives. The presence of two chlorine atoms at the C4 and C5 positions, along with a methoxy (B1213986) group at the C2 position, provides multiple reactive sites for functionalization. This allows for the strategic introduction of various substituents, leading to diverse molecular architectures.
A significant application of this compound is as a key reactant in the preparation of benzoylpyridine derivatives. These derivatives have been investigated for their potential as synergistic fungicides for controlling plant diseases usbio.net. The synthesis typically involves nucleophilic substitution or cross-coupling reactions at the chlorinated positions, allowing for the attachment of complex benzoyl moieties.
The reactivity of the chlorine atoms on the pyridine ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. While specific examples detailing the use of this exact molecule are specialized, the known reactivity of dichloropyridines suggests its utility in reactions such as:
Suzuki-Miyaura Coupling : For the formation of C-C bonds with aryl or vinyl boronic acids.
Sonogashira Coupling : To create C-C bonds with terminal alkynes, introducing alkynyl groups onto the pyridine core.
Buchwald-Hartwig Amination : For the formation of C-N bonds with a wide range of primary and secondary amines.
These established methodologies allow for the systematic modification of the pyridine scaffold, enabling the generation of libraries of compounds for various applications in medicinal chemistry and materials science.
Table 1: Potential Cross-Coupling Reactions for Derivatization
| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | C-C | Aryl/Vinyl-substituted Pyridines |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | Alkynyl-substituted Pyridines |
Role in the Construction of Fused Heterocyclic Systems (e.g., Furo[2,3-b]pyridines)
The strategic placement of functional groups in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry due to their rigid frameworks and diverse biological activities ias.ac.in. The synthesis of such systems often involves the initial functionalization of the pyridine ring followed by an intramolecular cyclization reaction.
For instance, derivatives of this compound can be designed to undergo cyclization to form furo[2,3-b]pyridines. A general synthetic strategy involves the introduction of a substituent at the C3 position (via metallation) or C4 position (via substitution) that contains a suitable functional group, such as a hydroxyl group, which can then undergo an intramolecular reaction to form the furan (B31954) ring fused to the pyridine core. For example, a (2-hydroxyethyl)thio group could be introduced, which upon oxidation and subsequent cyclization, would lead to the fused furan ring.
While direct synthesis of furo[2,3-b]pyridines from this specific starting material requires targeted synthetic design, the general principles are well-established for related substituted pyridines rsc.org. The process typically involves creating an intermediate where a nucleophile is tethered to the pyridine ring in a position that allows for an intramolecular attack to displace one of the chlorine atoms or another leaving group, thereby forming the new heterocyclic ring nih.gov. This approach has been used to create a variety of fused systems, including thiazolo[4,5-b]pyridines and other biomedically attractive compounds like benzofuro[3,2-b]pyridines researchgate.netdmed.org.ua.
Intermediate in the Preparation of Specialized Organic Compounds
This compound serves as a crucial intermediate in the synthesis of specialized organic compounds, particularly within the agrochemical and pharmaceutical industries agropages.comgugupharm.comcustchemvip.com. Its utility stems from its status as a functionalized pyridine, a core structure present in numerous bioactive molecules nih.gov.
In the field of agrochemicals, this compound is explicitly identified as a reactant for preparing benzoylpyridine derivatives that act as synergistic fungicides usbio.net. The term "intermediate" in this context refers to a molecule that is a stepping-stone in a multi-step synthesis, where the final product is the active ingredient qinmuchem.com. The dichloro-substituents provide handles for further chemical modification to build up the final, more complex fungicidal molecule.
The pyridine moiety is a key "chip" in the design of modern pesticides due to the high efficiency and low toxicity often associated with pyridine-containing products agropages.com. The synthesis of such advanced agrochemicals often involves halogenated pyridine intermediates that are further elaborated into the final active ingredients semanticscholar.org.
In the pharmaceutical sector, halogenated heterocycles like this compound are common starting materials for the synthesis of Active Pharmaceutical Ingredients (APIs) beilstein-journals.org. While not always part of the final drug structure, they are instrumental in building the core scaffolds or introducing specific functionalities required for biological activity. For example, a related compound, 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, is a key intermediate in the synthesis of Bosentan, a drug used to treat pulmonary hypertension google.com. This highlights the industrial relevance of such chlorinated heterocyclic intermediates.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies in Chemical Biology
Structure-Activity Relationship (SAR) studies are fundamental in medicinal and agricultural chemistry for optimizing the biological activity of a lead compound. This compound provides a stable and modifiable scaffold for such investigations, particularly in the development of novel antifungal agents mdpi.comresearchgate.net.
In the context of the benzoylpyridine fungicides derived from this starting material, SAR studies involve the systematic derivatization of the pyridine core to understand how different substituents influence efficacy usbio.net. The two chlorine atoms offer distinct positions for modification. Researchers can selectively substitute one or both chlorine atoms with various functional groups (e.g., amines, ethers, alkyl chains) and correlate these structural changes with antifungal activity.
Key aspects that can be explored in SAR studies using this building block include:
Positional Isomerism : Investigating the difference in activity when a substituent is placed at the C4 versus the C5 position.
Electronic Effects : Introducing electron-donating or electron-withdrawing groups to modulate the electronic properties of the pyridine ring and observing the impact on target binding or cellular uptake mdpi.com.
Steric Bulk : Varying the size of the substituents to probe the spatial requirements of the biological target's binding site.
These systematic modifications allow for the construction of a detailed SAR map, guiding the rational design of more potent and selective agents nih.gov. The 2-methoxy group also provides a point for potential modification, for example, by demethylation to a pyridone, further expanding the possibilities for derivatization.
Table 2: Exemplary Derivatization for SAR Studies
| Position of Modification | Original Group | Example Modification | Property Investigated |
|---|---|---|---|
| C4 | -Cl | Substitution with -NHR | C-N bond formation, H-bonding potential |
| C5 | -Cl | Substitution with -OR | C-O bond formation, steric/electronic effects |
| C4 and C5 | -Cl, -Cl | Di-substitution with different anilines | Combinatorial library for activity screening |
Integration into Multistep Total Synthesis Campaigns of Natural Products and Active Pharmaceutical Ingredients
The total synthesis of complex natural products and Active Pharmaceutical Ingredients (APIs) is a cornerstone of organic chemistry, providing access to rare substances and enabling the creation of novel analogs for biological evaluation uni-bayreuth.denih.govpurdue.eduorganic-chemistry.org. Functionalized heterocyclic building blocks like this compound are valuable starting materials in these lengthy synthetic campaigns.
While a specific published total synthesis of a major natural product directly employing this compound as a starting material is not prominently documented in general literature, its potential utility is clear. In a retrosynthetic analysis, a complex target molecule containing a polysubstituted pyridine ring could be disconnected back to a simpler, functionalized pyridine precursor. The chlorine atoms on this compound serve as versatile handles for introducing complexity through cross-coupling or substitution reactions, which are common strategies in modern total synthesis beilstein-journals.org.
Computational and Theoretical Investigations of 4,5 Dichloro 2 Methoxypyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the behavior of 4,5-dichloro-2-methoxypyridine at a molecular level. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which in turn dictate its physical and chemical properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can elucidate the arrangement and energies of its molecular orbitals.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, signaling sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov
The charge distribution within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For a substituted pyridine (B92270), the electronegative nitrogen atom and chlorine atoms create regions of negative potential, making them likely sites for electrophilic interaction. The methoxy (B1213986) group's oxygen atom would also contribute to a negative potential region. These maps are crucial for predicting intermolecular interactions and the initial steps of chemical reactions. researchgate.net
Table 1: Theoretical Frontier Orbital Energies for an Analogous Dichloropyridine
| Parameter | Calculated Value (eV) for 2,3-Dichloropyridine researchgate.net |
|---|---|
| HOMO Energy | -7.47 |
| LUMO Energy | -1.72 |
| HOMO-LUMO Gap (ΔE) | 5.75 |
Computational methods are highly effective in predicting spectroscopic data, which serves as a crucial tool for structure verification.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govrsc.org Calculations are typically performed on the optimized molecular geometry. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), using the equation δ = σ_ref - σ_calc. researchgate.net The accuracy of these predictions is often high enough to distinguish between different isomers and confirm structural assignments. rsc.org For this compound, theoretical calculations would predict distinct signals for the two aromatic protons and the methoxy protons, as well as for each of the unique carbon atoms in the pyridine ring and the methoxy group.
Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated by determining the second derivatives of the energy with respect to atomic displacements. uit.no These calculations yield a set of harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration (e.g., C-H stretching, C-Cl stretching, ring breathing modes). researchgate.netspectroscopyonline.com The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. spectroscopyonline.com Such calculations for this compound would provide a detailed assignment of its vibrational spectrum, aiding in its experimental characterization.
Table 2: Representative Predicted Vibrational Frequencies for Dichloropyridine Derivatives
| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) |
|---|---|
| C-H Stretching | 3050 - 3150 |
| C-O Stretching (methoxy) | 1200 - 1300 |
| Pyridine Ring Stretching | 1400 - 1600 |
| C-Cl Stretching | 600 - 800 |
Note: These are typical ranges for substituted pyridines and actual calculated values would be specific to the molecule's optimized geometry.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for mapping out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, transition states, intermediates, and products, chemists can determine the most likely reaction pathways. researchgate.net For instance, in a nucleophilic aromatic substitution (SₙAr) reaction, calculations can identify the transition state structure and its associated activation energy barrier. The electron-deficient nature of the pyridine ring, exacerbated by the two chlorine atoms, makes it susceptible to nucleophilic attack, primarily at the C4 and C6 positions. uoanbar.edu.iqimperial.ac.uk The methoxy group at C2 would further influence the regioselectivity of such reactions. Theoretical studies can compare the activation barriers for attack at different positions, thereby predicting the major product of a reaction under given conditions.
Structure-Reactivity Relationship Analysis Using Computational Parameters
Table 3: Key Computational Descriptors for Structure-Reactivity Analysis
| Descriptor | Significance |
|---|---|
| HOMO Energy | Relates to ionization potential and susceptibility to electrophiles. |
| LUMO Energy | Relates to electron affinity and susceptibility to nucleophiles. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | Influences polarity, solubility, and intermolecular interactions. |
| Atomic Charges | Identifies localized electron-rich or -poor centers. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on single, isolated molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a condensed phase, such as in a solvent. arxiv.org MD simulations model the atoms as classical particles moving according to a force field, which describes the potential energy of the system as a function of atomic positions.
Future Directions and Research Perspectives
Development of Novel, Sustainable, and Green Synthetic Routes
The traditional synthesis of chlorinated pyridines often involves harsh reagents and conditions that are environmentally taxing. Future research will increasingly focus on developing greener, more sustainable methods for the synthesis of 4,5-Dichloro-2-methoxypyridine. nih.gov Key areas of exploration include:
Advanced Chlorination Techniques: Moving beyond conventional chlorinating agents like phosphorus oxychloride, research is anticipated to explore milder and more selective reagents. thieme-connect.de Photocatalytic and electrochemical methods, which can utilize benign chlorine sources like NaCl or HCl under ambient conditions, represent a significant step forward. thieme-connect.dechemanalyst.com These techniques reduce waste and avoid the use of highly toxic and corrosive chemicals. thieme-connect.dechemicalprocessing.com
Continuous Flow Chemistry: The adoption of continuous flow reactors for pyridine (B92270) synthesis offers substantial advantages in safety, efficiency, and scalability. researchgate.netacs.org Future work could establish a continuous flow process for this compound, allowing for precise control over reaction parameters, minimizing byproduct formation, and enabling safer handling of reactive intermediates. researchgate.netvcu.edu
Biocatalysis: The use of enzymes, such as FAD-dependent halogenases, for the selective chlorination of aromatic systems is an emerging green chemistry frontier. thieme-connect.de Research aimed at discovering or engineering halogenases that can regioselectively chlorinate pyridine precursors would represent a paradigm shift in the sustainable production of this and related compounds.
| Synthetic Approach | Traditional Method | Future Green Alternative | Key Advantages of Green Route |
| Chlorine Source | Phosphorus oxychloride (POCl₃), Sulfuryl chloride (SO₂Cl₂) thieme-connect.de | Sodium chloride (NaCl), Hydrochloric acid (HCl) thieme-connect.de | Lower toxicity, cost-effective, readily available. |
| Energy Input | High temperatures nih.gov | Visible light (Photocatalysis), Electricity (Electrochemistry) thieme-connect.dechemanalyst.com | Mild reaction conditions, reduced energy consumption. |
| Process Technology | Batch processing | Continuous flow reactors researchgate.net | Enhanced safety, improved yield and purity, scalable. researchgate.netvcu.edu |
| Catalysis | Stoichiometric harsh reagents | Biocatalysis (Halogenase enzymes) thieme-connect.de | High selectivity, biodegradable catalyst, minimal waste. |
Exploration of Undiscovered Reactivity Patterns and Selectivity Enhancements
While the chloro-substituents are known to participate in nucleophilic aromatic substitution and cross-coupling reactions, a vast potential for new reactivity patterns remains untapped. Future research will likely focus on uncovering and harnessing these novel transformations.
Photoredox Catalysis: Visible-light photoredox catalysis opens new avenues for radical-based functionalization. wikipedia.org This technology could enable the addition of the this compound scaffold to unactivated alkenes, a transformation that complements traditional Heck-type reactions. cas.cnthieme-connect.comnih.gov Research in this area could lead to the development of entirely new classes of substituted pyridines.
C-H Functionalization: Direct functionalization of the C-H bond at the 3- or 6-position of the pyridine ring is a highly atom-economical strategy. While challenging due to the electron-deficient nature of the pyridine ring, developing catalytic systems for the regioselective C-H activation of this scaffold would bypass the need for pre-functionalized starting materials, streamlining synthetic routes. nih.govnih.govdmaiti.com
Ring-Opening/Ring-Closing Strategies: A novel approach to functionalizing pyridines involves a temporary ring-opening to form more reactive acyclic intermediates, such as Zincke imines. nih.govchemrxiv.orgnsf.gov After selective halogenation or other modifications on the acyclic structure, the ring is closed to yield the substituted pyridine. nih.gov Applying this strategy could provide access to isomers that are difficult to obtain through conventional methods. mountainscholar.org
Advanced Catalytic Applications in Site-Selective Derivatization
The presence of two distinct chlorine atoms at the C4 and C5 positions presents a significant opportunity for programmed, site-selective functionalization. Future research will focus on developing highly sophisticated catalytic systems to control which position reacts, enabling the synthesis of complex molecules with high precision.
Ligand-Controlled Selectivity: In palladium-catalyzed cross-coupling reactions, the choice of ligand can profoundly influence which C-Cl bond is activated. Research into sterically hindered N-heterocyclic carbene (NHC) ligands, for instance, has shown the ability to reverse conventional reactivity patterns in 2,4-dichloropyridines, favoring reaction at C4. nsf.gov Future efforts will likely involve the design of new ligands to achieve programmable and high-fidelity site-selectivity for the 4,5-dichloro system.
Directed C-H Activation: The development of catalytic systems that utilize transient directing groups could enable the functionalization of the C-H bond at a specific position relative to the nitrogen atom or other substituents. scripps.edu This approach would provide an orthogonal method for derivatization, complementing reactions at the C-Cl positions.
Frustrated Lewis Pairs (FLPs): The use of FLPs in catalysis could enable novel transformations, such as the site-selective alkylation of the pyridine core. N-amidopyridinium salts derived from this compound could serve as effective Lewis acids, allowing for photocatalyst-free radical functionalization at specific sites. nih.gov
| Catalytic Strategy | Target Position | Mechanism/Approach | Future Research Goal |
| Ligand-Controlled Cross-Coupling | C4 or C5 | Palladium catalysis with tailored phosphine (B1218219) or NHC ligands. nsf.gov | Develop a "switchable" catalytic system for selective C4 vs. C5 functionalization. |
| Directed C-H Functionalization | C3 or C6 | Transient directing groups to guide a metal catalyst to a specific C-H bond. scripps.edu | Achieve high regioselectivity in C-H alkylation or arylation without pre-functionalization. |
| Photoredox/Radical Reactions | C2, C4, or C6 | Generation of pyridinyl radicals via single-electron transfer (SET) for coupling. acs.org | Control positional selectivity of radical addition based on catalyst and conditions. |
Interdisciplinary Research with Materials Science for Advanced Applications
The unique electronic properties of the pyridine ring, modified by two chloro- and one methoxy-substituent, make this compound an intriguing candidate for incorporation into advanced functional materials.
Organic Electronics: Pyridine derivatives are utilized as components in materials for organic light-emitting diodes (OLEDs), often serving as hole-transporting or electron-transporting layers. nih.govrsc.org The electronic character of this compound could be exploited to synthesize novel pyrene-pyridine or bis-terpyridine derivatives, tuning the HOMO/LUMO energy levels to optimize device performance. nih.govrsc.org
Functional Polymers: Incorporation of the this compound unit into conjugated polymers could impart specific electronic, optical, or sensory properties. The dichloro-functionality allows for polymerization via sequential cross-coupling reactions, offering precise control over the polymer structure.
High-Energy Materials: The nitrogen content and potential for introducing nitro groups onto the pyridine scaffold suggest a potential, albeit exploratory, avenue in the field of high-energy-density materials (HEDMs). Computational studies on polynitro-bridged pyridine derivatives have indicated high detonation velocities and pressures, warranting further investigation into the properties of derivatives of this scaffold. researchgate.net
Integration into Next-Generation Chemical Entity Discovery Programs
The structural attributes of this compound make it an ideal starting point for library synthesis in drug discovery and agrochemical research. Future efforts will focus on leveraging modern discovery platforms to maximize its potential.
Virtual Screening and Computational Chemistry: Large virtual libraries based on the this compound core can be generated and screened in silico against biological targets like protein kinases. ijfmr.comnih.gov This computational approach can prioritize the synthesis of compounds with the highest predicted binding affinities, accelerating the discovery of potent and selective inhibitors. ijfmr.comresearchgate.netnih.gov
Fragment-Based Drug Discovery (FBDD): The relatively small and functionalized nature of this compound makes it a suitable fragment for FBDD campaigns. Identifying low-affinity binding of the core scaffold to a biological target can provide a starting point for growing the fragment into a potent lead molecule by selectively elaborating at the chloro- and methoxy-positions.
Synthesis of Complex Scaffolds: The pyridine ring is a privileged structure found in numerous FDA-approved drugs. lifechemicals.com The differential reactivity of the functional groups on this compound can be strategically employed in the multi-step synthesis of complex, biologically active molecules, including natural products and novel pharmaceutical agents. acs.org
Q & A
Q. What are the recommended synthetic routes for 4,5-Dichloro-2-methoxypyridine, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves halogenation of a methoxypyridine precursor. For example, chlorination of 2-methoxypyridine using reagents like POCl₃ or SOCl₂ under controlled conditions (50–80°C, 6–12 hours) can introduce chlorine atoms at positions 4 and 5. Yield optimization depends on:
- Temperature control : Excess heat may lead to over-chlorination or decomposition.
- Stoichiometry : Precise molar ratios of chlorinating agents to substrate (e.g., 2.2:1 for Cl:pyridine) minimize side reactions .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) or recrystallization improves purity.
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of techniques ensures accurate characterization:
- NMR Spectroscopy : H and C NMR identify substitution patterns (e.g., methoxy at position 2, chlorines at 4 and 5). H NMR typically shows a singlet for the methoxy group (~3.9 ppm) and splitting patterns for aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 192.98 for C₆H₅Cl₂NO).
- X-ray Crystallography : Resolves bond lengths and angles, critical for validating computational models (e.g., Cl–N distances of ~3.09 Å in halogenated pyridines) .
Q. What safety precautions should be prioritized when handling this compound in laboratory settings?
- Methodological Answer : While full toxicological data may be limited for this compound, standard protocols for halogenated pyridines apply:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis or handling.
- Storage : Keep in airtight containers away from moisture and light to prevent decomposition .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model electron density distribution and frontier molecular orbitals to identify reactive sites. For example:
- Local Softness Analysis : Predicts susceptibility to nucleophilic attack at C-4 or C-5 positions based on electron-withdrawing effects from chlorine and methoxy groups.
- Transition State Modeling : Simulates energy barriers for SNAr (nucleophilic aromatic substitution) reactions, guiding solvent selection (e.g., DMF or THF for polar aprotic conditions) .
Validation against experimental kinetic data (e.g., rate constants in different solvents) resolves discrepancies between theoretical and observed reactivity .
Q. What experimental and computational approaches resolve discrepancies in bond length predictions for halogenated pyridine derivatives?
- Methodological Answer : Discrepancies between DFT-predicted and crystallographically observed bond lengths (e.g., C–Cl or C–O bonds) can arise from basis set limitations or neglect of relativistic effects in heavy atoms. Mitigation strategies include:
- Hybrid Functionals : Use M06-2X or ωB97X-D functionals for improved accuracy in halogenated systems.
- Inclusion of Dispersion Corrections : Accounts for van der Waals interactions in crystal packing.
- Synchrotron X-ray Diffraction : High-resolution data (e.g., 0.024 Å R-factor) provides benchmarks for computational refinements .
Q. How does the substitution pattern on the pyridine ring influence the compound's interaction with biological targets, and how can this be methodically investigated?
- Methodological Answer : The 4,5-dichloro and 2-methoxy groups modulate steric and electronic properties, affecting binding to enzymes or receptors. Methodologies include:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing Cl with F or varying methoxy positions) and assay inhibitory activity (e.g., IC₅₀ values in enzyme assays).
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinase active sites).
- Pharmacophore Modeling : Identify essential features (e.g., halogen bonding motifs) using packages like Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
